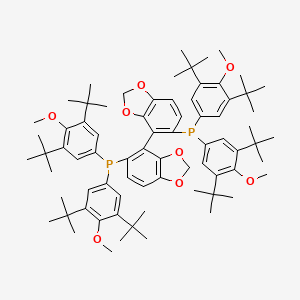(R)-Dtbm-segphos
CAS No.: 210169-40-7; 566940-03-2
Cat. No.: VC7708190
Molecular Formula: C74H100O8P2
Molecular Weight: 1179.554
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 210169-40-7; 566940-03-2 |
|---|---|
| Molecular Formula | C74H100O8P2 |
| Molecular Weight | 1179.554 |
| IUPAC Name | [4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane |
| Standard InChI | InChI=1S/C74H100O8P2/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24/h29-40H,41-42H2,1-28H3 |
| Standard InChI Key | ZNORAFJUESSLTM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(R)-DTBM-SEGPHOS, systematically named (R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, features a binaphthyl backbone substituted with sterically demanding 3,5-di-tert-butyl-4-methoxyphenyl groups at each phosphorus center . Its molecular formula is , with a molecular weight of 1179.55 g/mol . The tert-butyl and methoxy substituents induce significant steric bulk, which is critical for enantiocontrol in catalytic cycles .
Stereochemical Configuration
The (R) designation specifies the absolute configuration of the binaphthyl moiety, which dictates the spatial arrangement of the phosphorus centers. This configuration is pivotal for inducing asymmetry in metal-ligand complexes, as demonstrated in palladium-catalyzed kinetic resolutions .
Synthesis and Characterization
Preparation of (R)-DTBM-SEGPHOS
The ligand is synthesized via sequential phosphorylation of a binaphthol derivative. A reported procedure involves reacting (R)-binaphthol with chlorodi(3,5-di-tert-butyl-4-methoxyphenyl)phosphine under inert conditions, followed by purification via column chromatography . The process yields >99.0% purity (HPLC), as confirmed by safety data sheets .
Analytical Data
-
NMR Spectroscopy: NMR reveals a singlet at δ 45.2 ppm, consistent with equivalent phosphorus environments .
-
X-ray Crystallography: Structural analyses confirm the anticipated tetrahedral geometry at phosphorus and the dihedral angle of the binaphthyl system .
Applications in Asymmetric Catalysis
Palladium-Catalyzed Kinetic Resolution
Pd((R)-DTBM-SEGPHOS)Cl enables the kinetic resolution of tertiary propargylic alcohols (Table 1) . The reaction proceeds via asymmetric carboxylation, affording enantiomerically enriched alcohols and allenoic acids with up to 98% enantiomeric excess (ee).
Table 1: Optimization of Reaction Conditions for Kinetic Resolution
| Entry | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | 2 | 15 | 18 | 78 | 16 |
| 5 | 2 | 20 | 18 | 44 | 90 |
| 7 | 10 | 20 | 18 | 46 | 98 |
Key advantages include mild conditions (20–25°C), tolerance of diverse functional groups (e.g., esters, halides), and scalability to gram quantities .
Nickel-Catalyzed Orthoformate Reactions
[(R)-DTBM-SEGPHOS]NiCl catalyzes the enantioselective synthesis of orthoformates from propargyl alcohols and carbon monoxide . The reaction achieves 92% ee, attributed to the ligand’s ability to stabilize nickel-centered intermediates while discriminating between enantiomeric transition states .
Mechanistic Insights
Intermediate Trapping Studies
Mass spectrometry experiments in Pd-catalyzed systems identified a key palladium-allenyl intermediate, [(R)-DTBM-SEGPHOS)Pd(η-allenyl)] . This species undergoes carboxylation with CO, where the ligand’s steric bulk steers the approach of the nucleophile to the re face, yielding the (S)-configured product .
Enantiocontrol Rationalization
The tert-butyl groups create a chiral pocket that restricts substrate rotation, enforcing a specific trajectory for bond formation (Figure 1) . Computational models suggest that the methoxy groups participate in non-covalent interactions (C–H···O), further rigidifying the transition state .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume